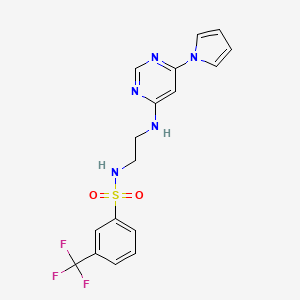

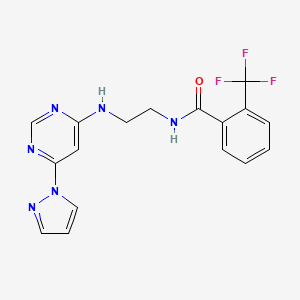

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that falls within the class of benzenesulfonamides, which are known for their diverse biological activities. The compound features a pyrimidinyl group linked to a pyrrole moiety, which is further connected to an aminoethyl side chain attached to a benzenesulfonamide core. This structure suggests potential biological activity, possibly as an enzyme inhibitor or receptor antagonist.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the reaction of a suitable sulfonyl chloride with an amine. For instance, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved through the reaction of benzene sulfonyl chloride with 3-aminopyridine, suggesting a similar approach could be used for the synthesis of the compound . The synthesis of complex benzenesulfonamides often requires multiple steps, including the formation of intermediates such as pyrrolopyrimidinyl benzenesulfonamides, which are then further modified to achieve the desired final product .

Molecular Structure Analysis

The molecular structure of benzenesulfonamides can be quite complex, with the potential for various substituents to influence the overall conformation and properties of the molecule. For example, the presence of a pyridinyl group can lead to the formation of hydrogen bonds, which can affect the molecule's supramolecular arrangement . The dihedral angles between different rings in the molecule can also vary significantly, influencing the molecule's three-dimensional shape and its potential interactions with biological targets .

Chemical Reactions Analysis

Benzenesulfonamides can participate in a variety of chemical reactions, often serving as ligands for metal coordination due to their nitrogen-containing groups . They can also form cocrystals with other molecules, such as carboxylic acids, through hydrogen bonding interactions . These interactions are crucial for the formation of supramolecular structures, which can have significant implications for the compound's biological activity and solubility.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. For instance, the presence of a trifluoromethyl group can increase the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems . The antimicrobial activity of these compounds has been demonstrated, with some showing significant efficacy against various bacterial strains . Additionally, spectroscopic methods such as FTIR, NMR, and UV-Visible spectroscopy are commonly used to characterize these compounds and confirm their structures .

Applications De Recherche Scientifique

Structural and Spectroscopic Studies

- Hydrogen-bond Effect and Molecular Structure Investigation : A study on a similar sulfamethazine Schiff-base, closely related to the compound , explored its structural properties through spectroscopic methods and quantum chemical calculations. This research provided insights into molecular stability, electronic structures, and potential activity relationships, highlighting the importance of intramolecular hydrogen bonding and charge delocalization (Mansour & Ghani, 2013).

Synthesis and Antimicrobial Activity

- Novel Pyrrolo[2,3-d]Pyrimidine Derivatives : Research on the synthesis of novel derivatives containing the dimethylsulfonamide moiety has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. This study indicates the potential of such compounds in developing new antimicrobial agents (Hassan et al., 2009).

Molecular Docking and Antimicrobial Evaluation

- Molecular Docking Studies : A recent study conducted molecular docking analyses to evaluate the antimicrobial activity of synthesized compounds, demonstrating the utility of computational methods in predicting biological activities and designing new therapeutic agents (Elangovan et al., 2021).

Propriétés

IUPAC Name |

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N5O2S/c18-17(19,20)13-4-3-5-14(10-13)28(26,27)24-7-6-21-15-11-16(23-12-22-15)25-8-1-2-9-25/h1-5,8-12,24H,6-7H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYCRINTWGOBNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B3017373.png)

![7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3017374.png)

![N-(4-carbamoylthiophen-3-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3017377.png)

![1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B3017378.png)

![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-(dimethylamino)pent-1-en-3-one](/img/structure/B3017386.png)

![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017388.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B3017392.png)

![5-Phenyl-2-thieno[2,3-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3017394.png)

![6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B3017395.png)